4-(2-Ethyl-1H-imidazol-1-yl)-2-methylbenzaldehyde is an organic compound with the molecular formula C12H14N2O. It is characterized by a benzaldehyde group substituted with an imidazole moiety, which imparts unique chemical properties. This compound is of interest in various fields, including medicinal chemistry and material science.
4-(2-Ethyl-1H-imidazol-1-yl)-2-methylbenzaldehyde falls under the category of imidazole derivatives. These compounds are often studied for their biological activities, including antimicrobial and antifungal properties. The presence of the imidazole ring enhances its potential as a pharmacological agent.
The synthesis of 4-(2-Ethyl-1H-imidazol-1-yl)-2-methylbenzaldehyde can be achieved through several methods, primarily involving the reaction between appropriate aldehydes and imidazole derivatives.
One common synthetic route involves:
The molecular structure of 4-(2-Ethyl-1H-imidazol-1-yl)-2-methylbenzaldehyde features:
The structural representation can be described using various notations:
InChI=1S/C12H14N2O/c1-3-10(14)11-5-4-9(8-13)6-12(11)15/h4-8H,3H2,1-2H3CC(C)C1=CN(C=N1)C=CC=C2C=CC=C(C=C2)C=O4-(2-Ethyl-1H-imidazol-1-yl)-2-methylbenzaldehyde can participate in various chemical reactions:
The reactivity is influenced by the electron-donating nature of the imidazole ring, which stabilizes positive charges during reaction mechanisms.
The mechanism of action for 4-(2-Ethyl-1H-imidazol-1-yl)-2-methylbenzaldehyde primarily involves:
Kinetic studies suggest that this compound may exhibit varying reactivity based on solvent polarity and temperature, impacting its utility in synthetic applications.
Relevant data from studies indicate that this compound exhibits moderate to high reactivity due to its functional groups.
4-(2-Ethyl-1H-imidazol-1-yl)-2-methylbenzaldehyde has several applications:
This compound's unique structure positions it as a valuable candidate for further research and development across multiple scientific domains.
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6